molecular formula C10H12ClNO B1581938 2-chloro-N-(4-methylphenyl)propanamide CAS No. 147372-41-6

2-chloro-N-(4-methylphenyl)propanamide

Cat. No.: B1581938
CAS No.: 147372-41-6
M. Wt: 197.66 g/mol
InChI Key: FTKDWGYLOVAMPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-methylphenylamine+2-chloropropanoyl chlorideThis compound+HCl\text{4-methylphenylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylphenylamine+2-chloropropanoyl chloride→this compound+HCl

The reaction is usually conducted at low temperatures to control the rate of reaction and to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes . The use of automated systems also allows for precise monitoring and adjustment of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or alkoxides.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the methyl group on the phenyl ring can influence the compound’s reactivity, solubility, and biological activity

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKDWGYLOVAMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295126
Record name 2-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147372-41-6
Record name 2-Chloro-N-(4-methylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147372-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solubility of CNMP vary with different solvents and temperatures?

A: Research demonstrates that CNMP exhibits varying solubility across different solvent mixtures and temperatures. Studies using a polythermal method [] revealed that CNMP's solubility increases with rising temperatures in binary solvent systems containing hexane mixed with ethyl acetate, toluene, acetone, or butanone. For instance, in a toluene + hexane mixture, CNMP's solubility increased as the temperature rose from 273.24 to 331.62 K. This positive correlation between temperature and solubility is consistent across the tested solvent systems.

Q2: What methods were employed to model and predict the solubility of CNMP in these solvent mixtures?

A: Researchers utilized three thermodynamic models to correlate and predict the experimental solubility data of CNMP: Apelblat, λh, and the NRTL (Non-Random Two Liquid) model []. These models consider factors like temperature and solvent composition to estimate solubility. The study found good agreement between the experimental solubility data and the predictions generated by all three models, indicating their applicability for estimating CNMP solubility under various conditions.

Q3: Can you describe the development of a continuous crystallization process for CNMP?

A: Researchers successfully designed and optimized a single-stage continuous mixed suspension–mixed product removal (MSMPR) crystallizer for CNMP []. This continuous process, employing toluene as the solvent and a cooling range of 25 to 0 °C, replaced a previous batch crystallization method. This shift to a continuous operation is significant as it offers potential advantages in terms of efficiency, scalability, and control over crystal size distribution for pharmaceutical manufacturing.

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